molecular formula C9H17N3O2S B3347127 Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate CAS No. 126651-70-5

Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate

Cat. No.: B3347127
CAS No.: 126651-70-5
M. Wt: 231.32 g/mol
InChI Key: BYRDGJCUGSMICY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives

Chemical Reactions Analysis

Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate is primarily used in scientific research due to its unique chemical properties . It is utilized in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: As a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: In the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific target and the context of the research.

Comparison with Similar Compounds

Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate can be compared to other piperazine derivatives, such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: Another antipsychotic.

    Indinavir: An antiretroviral drug.

    Sitagliptin: Used in the treatment of diabetes.

    Vestipitant: An investigational drug for the treatment of anxiety and other conditions. This compound is unique due to its specific substitution pattern and the presence of the carbothioylcarbamate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-(4-methylpiperazine-1-carbothioyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c1-3-14-9(13)10-8(15)12-6-4-11(2)5-7-12/h3-7H2,1-2H3,(H,10,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRDGJCUGSMICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399428
Record name ETHYL (4-METHYL-1-PIPERAZINYL)CARBOTHIOYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126651-70-5
Record name ETHYL (4-METHYL-1-PIPERAZINYL)CARBOTHIOYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL (4-METHYL-1-PIPERAZINYL)CARBOTHIOYLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate
Reactant of Route 2
Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate

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